5-Propargylamino-3'-azidomethyl-dUTP

Next Generation Sequencing (NGS) DNA Synthesis Click Chemistry

Researchers developing custom Sequencing-by-Synthesis (SBS) chemistries often face workflow inefficiencies when using single-function nucleotide analogs that require complex, multi-step conjugation routes. 5-Propargylamino-3'-azidomethyl-dUTP is the only commercially available dUTP derivative that uniquely integrates a reversible 3'-O-azidomethyl termination function with a base-attached alkyne click handle. This dual-modification architecture enables a streamlined, two-step construction of custom reversible terminators. - Single CuAAC reaction directly attaches azide-modified labels without further 3'-modification. - Enables orthogonal, temporally controlled dual-labeling for DNA probes and nanostructures. - Ensures homogeneous DNA length before surface immobilization for quantitative single-molecule imaging. Supplied with rigorous analytical documentation to support procurement specifications.

Molecular Formula C13H19N6O14P3
Molecular Weight 576.24 g/mol
Cat. No. B12425020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propargylamino-3'-azidomethyl-dUTP
Molecular FormulaC13H19N6O14P3
Molecular Weight576.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-]
InChIInChI=1S/C13H19N6O14P3/c14-3-1-2-8-5-19(13(21)17-12(8)20)11-4-9(29-7-16-18-15)10(31-11)6-30-35(25,26)33-36(27,28)32-34(22,23)24/h5,9-11H,3-4,6-7,14H2,(H,25,26)(H,27,28)(H,17,20,21)(H2,22,23,24)/t9-,10+,11+/m0/s1
InChIKeyRXBGWRAGZDKWQB-HBNTYKKESA-N
Commercial & Availability
Standard Pack Sizes50 nmol / 250 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Propargylamino-3'-azidomethyl-dUTP: Chemical Class & Functional Definition


5-Propargylamino-3'-azidomethyl-dUTP is a modified nucleotide analogue that belongs to the class of deoxyuridine triphosphate (dUTP) derivatives designed for advanced nucleic acid research applications . Structurally, it is a heterobifunctional building block: it features a 3'-O-azidomethyl moiety, which acts as a reversible chain terminator during DNA synthesis, and a C5-propargylamino handle, which provides an alkyne functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. This unique dual-modification architecture distinguishes it from simpler, single-function nucleotide analogs and establishes its primary utility in the preparation of custom fluorescent conjugates for Next Generation Sequencing (NGS) and other DNA synthesis and labeling workflows .

Dual modification Reversible 3′-O-azidomethyl terminator & C5-propargylamino click handle
NGS SBS workflow Enables custom fluorescent terminator preparation via CuAAC click chemistry

5-Propargylamino-3'-azidomethyl-dUTP: Why Standard Analogs Cannot Substitute


Generic substitution with simpler nucleotide analogs, such as standard aminoallyl-dUTP or 5-PA-dUTP, fails to replicate the performance envelope of 5-Propargylamino-3'-azidomethyl-dUTP because it is the only commercially available dUTP derivative that integrates a reversible 3'-O-azidomethyl termination function with a base-attached alkyne click handle . Aminoallyl-dUTP enables post-synthesis labeling but lacks any chain-terminating functionality, making it unsuitable for Sequencing-by-Synthesis (SBS) workflows that require controlled, single-base incorporation [1]. Conversely, 3'-O-azidomethyl-dUTP provides the reversible terminator function but lacks a dedicated chemical handle on the nucleobase for site-specific conjugation of bulky fluorophores or affinity tags . 5-Propargylamino-3'-azidomethyl-dUTP uniquely combines both capabilities in a single molecule, enabling the streamlined, two-step construction of custom NGS terminators and bioconjugates that would otherwise require more complex, multi-component synthetic routes [2].

Aminoallyl-dUTP Lacks reversible termination — may not support SBS sequencing workflows
5-PA-dUTP Lacks the 3′-azidomethyl block — cannot control single-base incorporation
3′-O-Azidomethyl-dUTP Lacks nucleobase click handle — requires additional steps for fluorophore attachment

5-Propargylamino-3'-azidomethyl-dUTP: Differentiation from Structural Analogs


Dual-Modification vs. Single-Modification dUTP Analogs

The primary differentiation of 5-Propargylamino-3'-azidomethyl-dUTP is its heterobifunctional design, possessing both a 3'-O-azidomethyl reversible terminator and a C5-propargylamino click handle. In contrast, the most common alternative reagents possess only one of these functionalities: 5-PA-dUTP contains only the C5-alkyne for click chemistry, while 3'-O-Azidomethyl-dUTP contains only the 3'-block for reversible termination. This is not an inference but a direct comparison of molecular substructures, confirmed by chemical characterization .

Functional Groups
Head-to-head
2 functional groups vs 1 in single-modification analogs
Reduces synthetic steps in NGS terminator development
Direct structural comparison per vendor specifications
Next Generation Sequencing (NGS) DNA Synthesis Click Chemistry

3'-O-Azidomethyl as Minimal Scar Reversible Terminator

The 3'-O-azidomethyl group in 5-Propargylamino-3'-azidomethyl-dUTP functions as a minimal steric blocking group that, upon chemical cleavage, regenerates the native 3'-OH without leaving a residual 'scar' on the DNA backbone. This contrasts with larger or more chemically complex reversible terminator moieties used in some commercial SBS chemistries (e.g., Illumina's early reversible terminators). Studies on the broader class of 3'-O-azidomethyl-dNTPs demonstrate they are highly efficient substrates for DNA polymerases (e.g., 9°N DNA polymerase variants) due to the small size of the azido label, and after TCEP cleavage, they leave no modification on the growing strand [1]. This is a class-level inference for the dUTP analog based on data from 3'-O-azidomethyl-dATP, dCTP, and dGTP, which showed efficient single-base incorporation and high cleavage efficiency (>95%) [1]. By comparison, 3'-O-allyl and 3'-O-phosphate blocked nucleotides require more aggressive or less specific deprotection conditions [2].

Cleavage Efficiency
Class-level
>95% with TCEP, native 3′-OH restored
Supports maximal SBS read length and accuracy
Inferred from dATP/dCTP/dGTP data
Sequencing by Synthesis (SBS) DNA Polymerase Fidelity Read Length

Propargylamino vs. Aminoallyl Conjugation Handles

The propargylamino group in 5-Propargylamino-3'-azidomethyl-dUTP enables CuAAC click chemistry, a reaction known for its high yield, bioorthogonality, and regioselectivity. This is a distinct advantage over the aminoallyl group found in aminoallyl-dUTP, which relies on amine-reactive NHS ester chemistry for labeling. While both methods can attach fluorophores, CuAAC click chemistry is generally more robust in aqueous buffers, less susceptible to hydrolysis, and provides a single, stable 1,2,3-triazole linkage [1]. Although direct kinetic data comparing these two handles on the dUTP scaffold is not available in public literature, the fundamental reaction kinetics of CuAAC (second-order rate constant k ≈ 1-10 M⁻¹s⁻¹ for terminal alkynes with copper ligand acceleration) are well-established and offer a different reactivity profile than NHS ester-amine coupling (which is pH-sensitive and prone to hydrolysis) [2].

Conjugation Chemistry
Supporting evidence
CuAAC click chemistry vs NHS ester coupling
Triazole linkage may improve conjugate stability
Hydrolysis-prone ester linkage in comparator
Bioconjugation Click Chemistry Fluorescent Labeling

Purity Specifications vs. Commercial Analogs

5-Propargylamino-3'-azidomethyl-dUTP is commercially supplied with a minimum purity specification of ≥98% as determined by HPLC . This is a direct, verifiable quality metric that can be compared against analog products. For example, aminoallyl-dUTP is also commonly supplied at ≥95% purity [1]. While this is a narrow difference, the 3% higher purity specification for the target compound translates to a measurable reduction in contaminant load in enzymatic reactions. Contaminating nucleotides or byproducts can inhibit polymerase activity or reduce the efficiency of click chemistry conjugation, leading to increased assay noise and reduced sequencing yield.

Purity (HPLC)
Head-to-head
≥98% (target) vs ≥95% (aminoallyl-dUTP)
May reduce contaminant-related troubleshooting
3% higher specification per vendor COA
Reagent Purity Quality Control NGS Assay Consistency

5-Propargylamino-3'-azidomethyl-dUTP: Key Application Scenarios


Custom Cleavable Fluorescent Terminators for NGS

In core sequencing facilities or biotech R&D groups developing proprietary Sequencing-by-Synthesis (SBS) chemistries, 5-Propargylamino-3'-azidomethyl-dUTP serves as the optimal starting material. Its dual functionality allows researchers to perform a single CuAAC click reaction to attach a custom-designed, azide-modified fluorophore (or other label) directly to the base . The resulting molecule is immediately functional as a reversible terminator for the 'T' position, requiring no further modification of the 3'-O-azidomethyl group. This streamlined workflow is not possible with 5-PA-dUTP (which lacks the terminator) or 3'-O-azidomethyl-dUTP (which lacks the conjugation handle) .

Orthogonal Dual-Labeling in DNA Synthesis

For researchers developing novel DNA-based probes or nanostructures, 5-Propargylamino-3'-azidomethyl-dUTP offers a unique orthogonal dual-labeling strategy. It can be enzymatically incorporated into a DNA strand, where the 3'-azidomethyl group acts as a temporary block to control polymerase extension [1]. Subsequently, the alkyne handle can be used for site-specific CuAAC conjugation of a fluorophore, while the now-regenerated 3'-OH terminus can be extended further or labeled with a different moiety (e.g., via terminal transferase). This dual, temporally controlled labeling is a distinct advantage over single-handle analogs like aminoallyl-dUTP.

DNA Immobilization for Single-Molecule Sequencing

The high efficiency and bioorthogonality of the alkyne handle make 5-Propargylamino-3'-azidomethyl-dUTP suitable for conjugating DNA to azide-functionalized surfaces or nanoparticles . This is critical for applications such as single-molecule, real-time (SMRT) imaging or the fabrication of DNA origami-based biosensors. The ability to reversibly terminate synthesis ensures that the DNA product is of a defined, homogeneous length before surface immobilization, which is a key requirement for quantitative, high-resolution imaging experiments.

Application
Selection Property
Validation Focus
Custom Cleavable Fluorescent Terminators for NGS
Dual modification capability (reversible terminator + click handle)
CuAAC conjugation efficiency & SBS incorporation
Orthogonal Dual-Labeling in DNA Synthesis
Orthogonal functional groups for sequential labeling
Site-specific labeling and 3′-OH regeneration
DNA Immobilization for Single-Molecule Sequencing
Alkyne handle for surface conjugation
Bioorthogonal attachment & defined-length DNA product

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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